molecular formula C11H17NO B12784878 4-Methylracephedrine CAS No. 906422-93-3

4-Methylracephedrine

Cat. No.: B12784878
CAS No.: 906422-93-3
M. Wt: 179.26 g/mol
InChI Key: DUESQFQLBNOCIT-MWLCHTKSSA-N
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Description

4-Methylracephedrine is an organic compound belonging to the class of phenylpropanes. It is a synthetic derivative of ephedrine, characterized by the presence of a methyl group at the fourth position of the phenyl ring. This compound is not naturally occurring and is typically found in individuals exposed to it or its derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylracephedrine involves several steps, typically starting with the precursor ephedrine. The process includes methylation at the fourth position of the phenyl ring. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound. For instance, the use of methylating agents like methyl iodide in the presence of a base can facilitate the methylation process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Methylracephedrine undergoes various chemical reactions, including:

    Oxidation: This reaction can convert this compound into its corresponding ketone or aldehyde.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the phenyl ring.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents such as halogens (e.g., bromine) and bases (e.g., sodium hydroxide) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-methylbenzaldehyde, while reduction can produce 4-methylphenylethanol.

Scientific Research Applications

4-Methylracephedrine has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studies often explore its effects on biological systems, particularly its interaction with adrenergic receptors.

    Medicine: Research investigates its potential therapeutic uses, including its role as a sympathomimetic agent.

    Industry: It is utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

4-Methylracephedrine acts as a sympathomimetic amine, mimicking the effects of catecholamines on the sympathetic nervous system. It stimulates alpha and beta adrenergic receptors, leading to increased heart rate, blood pressure, and bronchodilation. The molecular targets include adrenergic receptors, and the pathways involved are primarily those associated with the sympathetic nervous system .

Comparison with Similar Compounds

Similar Compounds

    Ephedrine: A naturally occurring compound with similar sympathomimetic properties.

    Methylephedrine: Another synthetic derivative with a similar structure but different pharmacological effects.

    Pseudoephedrine: A stereoisomer of ephedrine with similar uses in decongestants.

Uniqueness

4-Methylracephedrine is unique due to its specific methylation at the fourth position, which alters its pharmacokinetic and pharmacodynamic properties compared to other similar compounds. This modification can result in different therapeutic effects and metabolic pathways .

Properties

CAS No.

906422-93-3

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(1S,2R)-2-(methylamino)-1-(4-methylphenyl)propan-1-ol

InChI

InChI=1S/C11H17NO/c1-8-4-6-10(7-5-8)11(13)9(2)12-3/h4-7,9,11-13H,1-3H3/t9-,11-/m1/s1

InChI Key

DUESQFQLBNOCIT-MWLCHTKSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H]([C@@H](C)NC)O

Canonical SMILES

CC1=CC=C(C=C1)C(C(C)NC)O

Origin of Product

United States

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